molecular formula C11H22N2 B2657909 methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine CAS No. 1352516-97-2

methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

Cat. No.: B2657909
CAS No.: 1352516-97-2
M. Wt: 182.311
InChI Key: FMDVQPTUYDTXHO-VUWPPUDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine: is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which includes a quinolizidine ring system, making it an interesting compound for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine typically involves the reaction of quinolizidine derivatives with methylating agents. One common method is the reductive amination of quinolizidine with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • N-methylquinolizidine
  • N-methylpiperidine
  • N-methylmorpholine

Comparison: Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is unique due to its quinolizidine ring system, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in applications where specific molecular interactions are required.

Properties

IUPAC Name

1-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-12-9-10-5-4-8-13-7-3-2-6-11(10)13/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDVQPTUYDTXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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